3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
The compound 3-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a heterocyclic organic molecule with a broad range of potential applications. Its complex structure consists of quinazoline and pyridine derivatives, making it a valuable entity for medicinal chemistry and synthetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures starting from basic quinazoline and pyridine precursors:
The bromopyridine component is then introduced through a nucleophilic substitution reaction involving bromine and pyridine.
Industrial Production Methods: While laboratory-scale synthesis is well-documented, scaling up to industrial production requires optimized conditions to ensure high yield and purity. This often involves advanced techniques like flow chemistry and continuous processing, allowing for controlled reaction environments and efficient production.
Types of Reactions
Oxidation: Can be oxidized using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction can be performed using lithium aluminum hydride, yielding various reduced derivatives.
Substitution: Nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines and thiols
Major Products
Oxidation typically yields N-oxide derivatives.
Reduction results in secondary amine derivatives.
Substitution reactions can yield a variety of functionalized pyrrolidine and quinazoline derivatives.
Scientific Research Applications
This compound has several research applications:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent in cancer treatment due to its antiproliferative properties.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, potentially inhibiting their activity.
Pathways Involved: May interfere with signal transduction pathways or DNA replication processes, leading to its antiproliferative effects.
Comparison with Similar Compounds
Similar compounds include other quinazoline and pyridine derivatives:
Quinazoline-4(3H)-one: : Shares the core structure but lacks the bromopyridinyl and pyrrolidinyl substitutions.
3-bromopyridine: : Contains the bromopyridinyl group but without the quinazoline scaffold.
Pyrrolidine derivatives: : Featuring the pyrrolidine ring with different substitutions.
Uniqueness: : The compound's unique combination of quinazoline, bromopyridinyl, and pyrrolidinyl groups makes it distinct, offering a specific set of chemical reactivities and potential biological activities.
Feel free to ask more or clarify anything else!
Properties
IUPAC Name |
3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-15-5-3-8-21-18(15)27-13-7-9-23(10-13)17(25)11-24-12-22-16-6-2-1-4-14(16)19(24)26/h1-6,8,12-13H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUUFQXMDLZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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